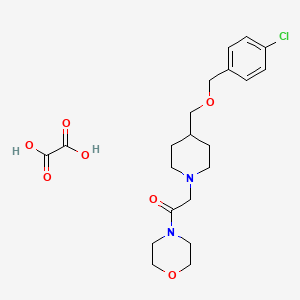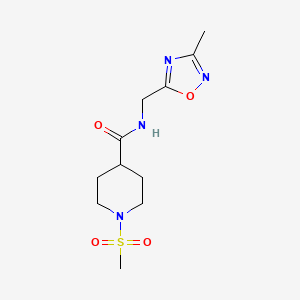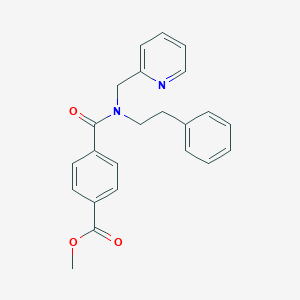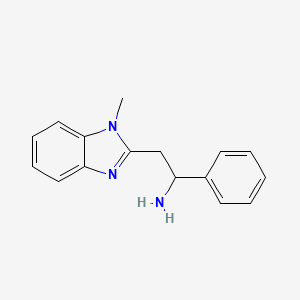
5-(Oxan-4-yl)piperidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Oxan-4-yl)piperidine-2,4-dione, also known as 4,5-Dioxopiperidine-2-oxacetic acid or oxanorbornene-2,3-dicarboxylic acid, is an organic compound with unique physical and chemical properties. It has a CAS Number of 1547092-68-1 and a molecular weight of 197.23 .
Synthesis Analysis
The synthesis of piperidine-2,4-dione-type azaheterocycles, such as this compound, has been a topic of interest in recent years . The synthesis methods can be broadly categorized into two groups: traditional methods involving carbonyl compound transformations, and novel methods involving anionic enolate rearrangements .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H15NO3/c12-9-5-10(13)11-6-8(9)7-1-3-14-4-2-7/h7-8H,1-6H2,(H,11,13) . This indicates that the molecule consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Drug Design
“5-(Oxan-4-yl)piperidine-2,4-dione” and related compounds play a crucial role in synthetic chemistry, serving as key intermediates in the synthesis of β-alanine and γ-aminopropionic acid (GABA) derivatives, showcasing their importance in medicinal chemistry and drug design. For instance, an efficient one-pot synthesis method has been developed to produce Nα-urethane-protected β-alanine and γ-aminopropionic acid, demonstrating the compound's versatility and efficiency in synthetic applications (M. Cal et al., 2012). Additionally, derivatives of “this compound” have been investigated for their potential as atypical antipsychotics, combining potent dopamine and serotonin receptor properties, which underscores their significance in the development of new therapeutic agents (Yin Chen et al., 2012).
Material Science and Structural Analysis
In the realm of material science and structural analysis, certain derivatives of “this compound” have been studied for their hydrogen-bonded sheet formations containing multiple ring types, illustrating their potential applications in the design of novel materials with specific structural properties (T. R. Sarangarajan et al., 2005).
Pharmacological Research
Pharmacological research has explored the applications of “this compound” derivatives in the development of new drugs. For example, studies on enantiomeric resolution and simulation of certain derivatives have provided insights into chiral recognition mechanisms, essential for the development of enantiomerically pure pharmaceuticals (I. Ali et al., 2016).
Safety and Hazards
The safety information for 5-(Oxan-4-yl)piperidine-2,4-dione indicates that it is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(oxan-4-yl)piperidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9-5-10(13)11-6-8(9)7-1-3-14-4-2-7/h7-8H,1-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXIEYNSPHMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CNC(=O)CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2814258.png)

![4-[benzyl(methyl)amino]-N-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2814260.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2814261.png)
![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2814262.png)

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2814266.png)
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2814267.png)



![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide](/img/structure/B2814278.png)

![3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2814281.png)